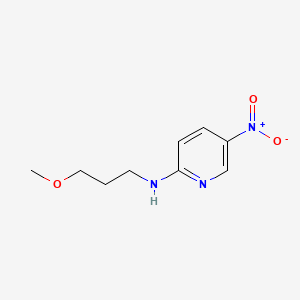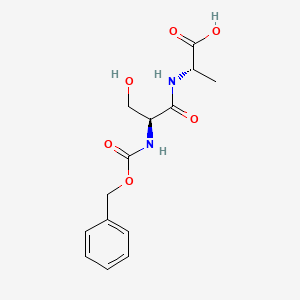
1-Iodo-3-phenylpropane
Vue d'ensemble
Description
1-Iodo-3-phenylpropane, also known as 3-iodopropylbenzene, is an organic compound with the molecular formula C9H11I. It is a colorless to pale yellow liquid that is used in various chemical reactions and research applications. The compound consists of a benzene ring attached to a three-carbon chain, which is further bonded to an iodine atom.
Méthodes De Préparation
1-Iodo-3-phenylpropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropanol with iodine and phosphorus trichloride. The reaction typically takes place in an inert atmosphere, such as nitrogen, and requires heating to facilitate the formation of the desired product . Another method involves the use of 3-phenylpropyl bromide, which is reacted with sodium iodide in acetone to produce this compound through a nucleophilic substitution reaction .
Analyse Des Réactions Chimiques
1-Iodo-3-phenylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines, to form different substituted products.
Reduction Reactions: The compound can be reduced to 3-phenylpropane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Applications De Recherche Scientifique
1-Iodo-3-phenylpropane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules, where it acts as an intermediate in the synthesis of drug candidates.
Material Science: This compound is employed in the preparation of functionalized materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 1-iodo-3-phenylpropane depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In reduction reactions, the iodine atom is removed, and the carbon chain is saturated with hydrogen atoms. In coupling reactions, the compound forms a new carbon-carbon bond with another aromatic or aliphatic compound, facilitated by a palladium catalyst .
Comparaison Avec Des Composés Similaires
1-Iodo-3-phenylpropane can be compared with other similar compounds, such as:
1-Bromo-3-phenylpropane: Similar to this compound, but with a bromine atom instead of iodine.
3-Iodopropylbenzene: Another name for this compound, highlighting its structural similarity.
1-Chloro-3-phenylpropane: Contains a chlorine atom instead of iodine, making it even less reactive than the bromo and iodo analogs.
This compound stands out due to the high reactivity of the carbon-iodine bond, making it a valuable intermediate in various chemical reactions and research applications.
Propriétés
IUPAC Name |
3-iodopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCKJSPKMTWLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194110 | |
| Record name | Benzene, (3-iodopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4119-41-9 | |
| Record name | Benzene, (3-iodopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004119419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (3-iodopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B1597331.png)








![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)


![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)

